molecular formula C24H24N2O3 B11114783 2-(1,3-benzodioxol-5-yl)-N-cycloheptylquinoline-4-carboxamide

2-(1,3-benzodioxol-5-yl)-N-cycloheptylquinoline-4-carboxamide

Cat. No.: B11114783
M. Wt: 388.5 g/mol
InChI Key: GTDMWFDSPRZBNN-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-N-cycloheptylquinoline-4-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a quinoline core, a benzodioxole moiety, and a cycloheptyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-N-cycloheptylquinoline-4-carboxamide typically involves multi-step reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-N-cycloheptylquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: 35% H2O2 in aqueous solution at 40°C.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenated quinoline derivatives can be used as substrates with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-N-cycloheptylquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-cycloheptylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzodioxol-5-yl)-N-cycloheptylquinoline-4-carboxamide is unique due to its combination of a quinoline core, benzodioxole moiety, and cycloheptyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-cycloheptylquinoline-4-carboxamide

InChI

InChI=1S/C24H24N2O3/c27-24(25-17-7-3-1-2-4-8-17)19-14-21(26-20-10-6-5-9-18(19)20)16-11-12-22-23(13-16)29-15-28-22/h5-6,9-14,17H,1-4,7-8,15H2,(H,25,27)

InChI Key

GTDMWFDSPRZBNN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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